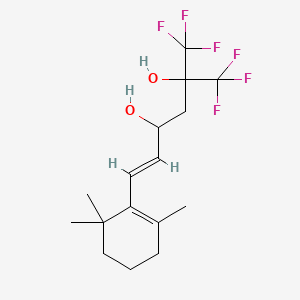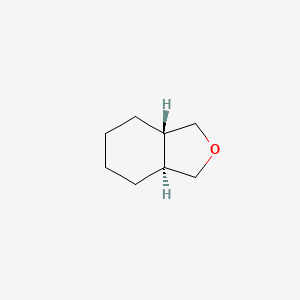
(3As,7As)-Octahydro-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3As,7As)-Octahydro-2-benzofuran is an organic compound with a unique structure that includes a benzofuran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7As)-Octahydro-2-benzofuran can be achieved through several methods. One common approach involves the catalytic hydrogenation of benzofuran derivatives under specific conditions. For example, the hydrogenation of benzofuran in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3As,7As)-Octahydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzofuran derivatives.
Reduction: It can be reduced further to form more saturated compounds.
Substitution: Various substitution reactions can occur on the benzofuran ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3As,7As)-Octahydro-2-benzofuran is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activity. It has been investigated for its interactions with various biological targets, including enzymes and receptors .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. Some derivatives have shown promise as anti-inflammatory and anticancer agents .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and advanced composites. Its unique chemical properties make it suitable for various applications in materials science .
Wirkmechanismus
The mechanism of action of (3As,7As)-Octahydro-2-benzofuran involves its interaction with specific molecular targets. For example, it can bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aS,7aS)-Hexahydro-3a-hydroxy-7a-methyl-1H-indene-1,5(6H)-dione
- (3aS,7aR)-Hexahydroisobenzofuran-1(3H)-one
- (3aS,7aS)-Octahydroindole-2-carboxylic acid
Uniqueness
(3As,7As)-Octahydro-2-benzofuran is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran |
InChI |
InChI=1S/C8H14O/c1-2-4-8-6-9-5-7(8)3-1/h7-8H,1-6H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
HGQBCKVFVUCIML-HTQZYQBOSA-N |
Isomerische SMILES |
C1CC[C@@H]2COC[C@H]2C1 |
Kanonische SMILES |
C1CCC2COCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


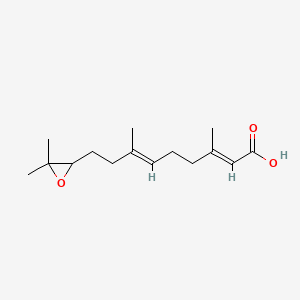
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
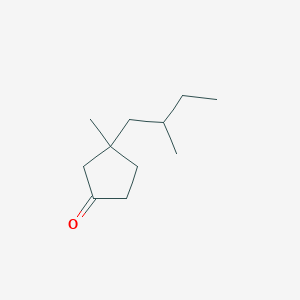
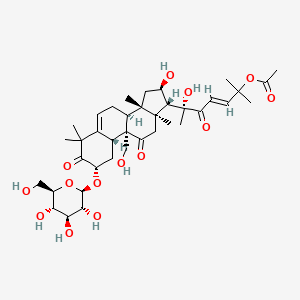
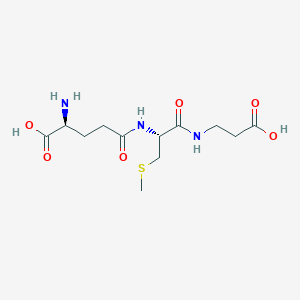

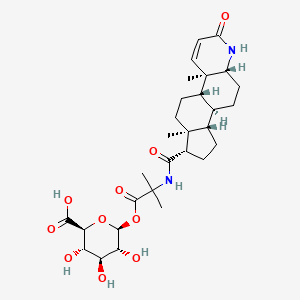
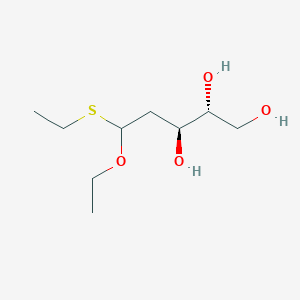
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
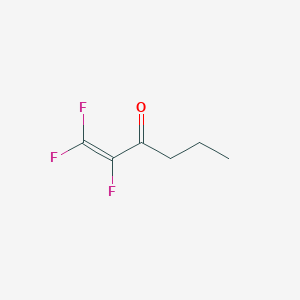
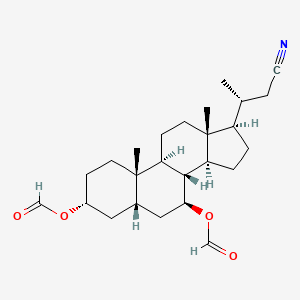

![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
